molecular formula C6H5F3O4 B6343824 mono-Trifluoroethyl maleate CAS No. 96357-12-9

mono-Trifluoroethyl maleate

Cat. No.: B6343824
CAS No.: 96357-12-9
M. Wt: 198.10 g/mol
InChI Key: DMOCYKURYFDHHU-UPHRSURJSA-N
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Description

Mono-trifluoroethyl maleate (systematic name: 2-trifluoroethyl hydrogen maleate) is a fluorinated derivative of maleic acid, where one hydroxyl group of maleic acid is esterified with trifluoroethanol. Fluorinated esters like this are often explored in specialty polymers, pharmaceuticals, or as intermediates in organic synthesis due to their unique physicochemical profiles.

Properties

IUPAC Name

(Z)-4-oxo-4-(2,2,2-trifluoroethoxy)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-2H,3H2,(H,10,11)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOCYKURYFDHHU-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(F)(F)F)OC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-Trifluoroethyl maleate can be synthesized through the reaction of maleic anhydride with trifluoroethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

Mono-Trifluoroethyl maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the maleate moiety to succinate derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Trifluoroacetic acid and maleic acid derivatives.

    Reduction: Trifluoroethyl succinate.

    Substitution: Various trifluoroethyl-substituted amides or thiols.

Scientific Research Applications

Mono-Trifluoroethyl maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoroethyl group, which can influence molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of mono-Trifluoroethyl maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Maleate Derivatives

Compound Molecular Formula Boiling Point (°C) Solubility (Water, 25°C) Key Functional Groups
Diethyl maleate [4] C₈H₁₂O₄ 225 8% Two ethyl ester groups
Dimethyl maleate (DMM) [6, 8] C₆H₈O₄ 200.4 8% Two methyl ester groups
Diisooctyl maleate (DOM) [5] C₂₀H₃₆O₄ 164 (at 10 mmHg) Insoluble Two branched octyl esters
Flupirtine maleate [3, 7] C₂₀H₂₀FN₅O₆ N/A High (pharmaceutical salt) Maleate counterion, pyridine derivative

Key Observations :

  • Ester Chain Length : Shorter chains (e.g., DMM) increase volatility, while longer chains (e.g., DOM) enhance hydrophobicity and reduce water solubility .
  • Fluorination: The trifluoroethyl group in this compound likely lowers polarity compared to non-fluorinated analogs, improving lipid solubility and thermal stability.

Table 3: Toxicity Data of Selected Maleates

Compound Acute Toxicity (LD₅₀, Oral Rat) Carcinogenicity Reproductive Effects
Diethyl maleate [4] 3,200 mg/kg Not observed Negative in studies
DMM [6, 8] 1,500 mg/kg No data No data
Flupirtine maleate [3, 7] 300 mg/kg (estimated) Non-carcinogenic No adverse effects

Implications for this compound:

  • Fluorinated compounds often exhibit distinct toxicokinetics; the trifluoroethyl group may reduce enzymatic degradation, necessitating rigorous ecotoxicological assessments .

Analytical Methods

Maleate derivatives are analyzed using chromatographic and spectroscopic techniques:

  • HPLC and UV : Used for flupirtine maleate quantification in pharmaceuticals, achieving >99% purity .
  • Gas Chromatography : Employed for volatile esters like DMM and diethyl maleate .

Recommendation for this compound: Reverse-phase HPLC with fluorinated column phases may optimize separation due to its unique polarity.

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